4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is an organic compound with the molecular formula C7H11N3S·2HCl
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
This compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these enzymes leads to changes in their activity, which can have significant effects on cellular processes.
Biochemical Pathways
The inhibition of GyrB affects the bacterial DNA replication process, potentially leading to the death of bacterial cells . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation of PTEN, which can lead to the reactivation of this tumor suppressor protein . This can have significant effects on cell proliferation and survival, particularly in cancer cells.
Result of Action
The inhibition of GyrB by this compound can lead to the death of bacterial cells, making it a potential antibacterial agent . The compound’s ability to inhibit CK2 and GSK3β and reactivate PTEN suggests that it could have potential as a cancer therapeutic .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules in the environment
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has been found to interact with several key enzymes and proteins. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase found in bacteria . The compound forms molecular complexes with GyrB, stabilizing the enzyme and preventing it from carrying out its function .
Cellular Effects
In terms of cellular effects, this compound’s inhibition of GyrB can lead to the prevention of DNA replication in bacteria, thereby exerting antibacterial effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of molecular complexes with GyrB. These complexes are stabilized through various molecular interactions, which have been analyzed using combined theoretical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with appropriate amine sources under controlled conditions. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with phenyl isothiocyanate and triethylamine in dichloromethane, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as DNA gyrase B and kinases like casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β)
Biological Research: The compound is used in studies related to bacterial DNA replication and protein phosphorylation.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine
- (S)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride hydrate
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is unique due to its dual inhibitory activity against both DNA gyrase B and kinases like CK2 and GSK3β . This dual activity makes it a valuable compound for research in both antibacterial and anticancer therapies.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXDZDBXNUPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546340 | |
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-48-3 | |
Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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